![molecular formula C17H12ClNO3 B13007067 2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is a complex organic compound featuring a spirocyclic structure
Métodos De Preparación
The synthesis of 2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid typically involves the cycloaddition of donor-acceptor cyclopropanes with oxindole-derived α,β-unsaturated enamides. This reaction is often catalyzed by simple and inexpensive bases such as NaOH, which promotes chemo- and diastereo-selective (3 + 2) cycloaddition reactions . The reaction conditions are generally mild, and the process yields the desired spirocyclic compounds in excellent yields as single diastereomers .
Análisis De Reacciones Químicas
2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cycloaddition: The spirocyclic structure allows for further cycloaddition reactions, which can be catalyzed by transition metals or organocatalysts.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure is found in various bioactive molecules, making it a valuable scaffold for drug development.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including natural products and alkaloids.
Material Science: The compound’s unique properties make it suitable for developing new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid can be compared with other spirocyclic compounds such as:
Spiro[cyclopropane-1,2’-steroids]: These compounds also feature a spirocyclic structure and exhibit various biological activities, including diuretic and antiandrogenic properties.
The uniqueness of 2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid lies in its specific structural features and the potential for diverse applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C17H12ClNO3 |
|---|---|
Peso molecular |
313.7 g/mol |
Nombre IUPAC |
2'-(3-chlorophenyl)-2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carboxylic acid |
InChI |
InChI=1S/C17H12ClNO3/c18-11-3-1-2-9(6-11)13-8-17(13)12-7-10(15(20)21)4-5-14(12)19-16(17)22/h1-7,13H,8H2,(H,19,22)(H,20,21) |
Clave InChI |
LRYFFHUOYDEECO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C12C3=C(C=CC(=C3)C(=O)O)NC2=O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
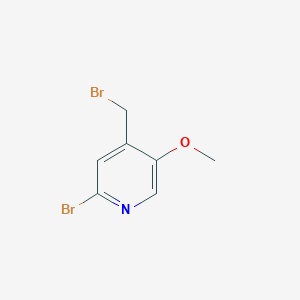
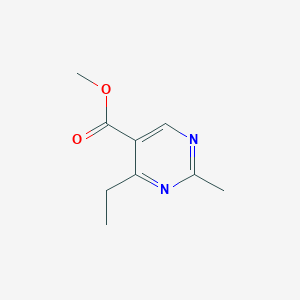
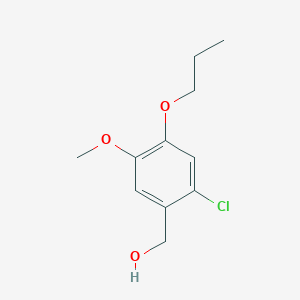
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)
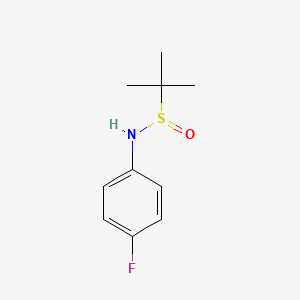
![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)
![tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B13007058.png)
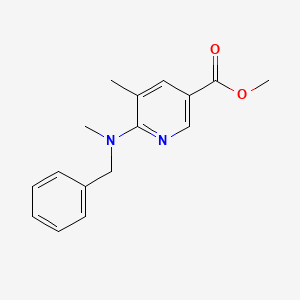
![Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide](/img/structure/B13007063.png)
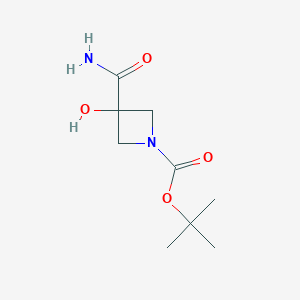
![Methyl[2-(oxolan-2-yl)ethyl]amine](/img/structure/B13007078.png)
